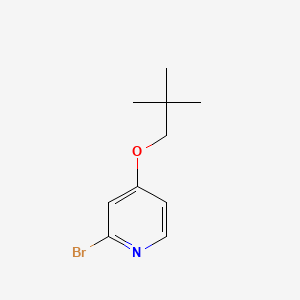
2-Bromo-4-(neopentyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(neopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 2-position and a neopentyloxy group at the 4-position makes this compound unique and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(neopentyloxy)pyridine typically involves the bromination of 4-(neopentyloxy)pyridine. One common method is the reaction of 4-(neopentyloxy)pyridine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-(neopentyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base like potassium carbonate in solvents such as ethanol or toluene.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include 2-amino-4-(neopentyloxy)pyridine, 2-thio-4-(neopentyloxy)pyridine, and 2-alkoxy-4-(neopentyloxy)pyridine.
Coupling Reactions: Biaryl compounds with various functional groups can be synthesized.
Applications De Recherche Scientifique
2-Bromo-4-(neopentyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in organic synthesis.
Biology: The compound can be used to modify biological molecules, potentially leading to new drugs or biochemical tools.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(neopentyloxy)pyridine depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
2-Bromopyridine: Lacks the neopentyloxy group, making it less sterically hindered and more reactive in certain reactions.
4-(Neopentyloxy)pyridine: Lacks the bromine atom, making it less versatile in substitution and coupling reactions.
2-Chloro-4-(neopentyloxy)pyridine: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 2-Bromo-4-(neopentyloxy)pyridine is unique due to the combination of the bromine atom and the neopentyloxy group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C10H14BrNO |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
2-bromo-4-(2,2-dimethylpropoxy)pyridine |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)7-13-8-4-5-12-9(11)6-8/h4-6H,7H2,1-3H3 |
Clé InChI |
CAZKSZKKLKYOOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC(=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


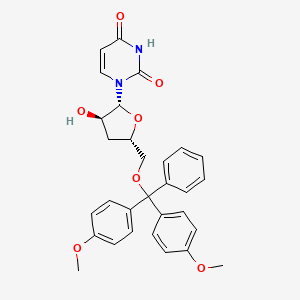
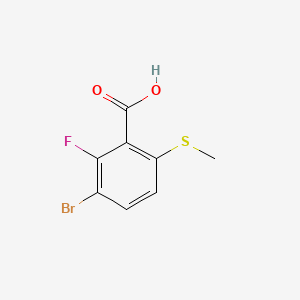
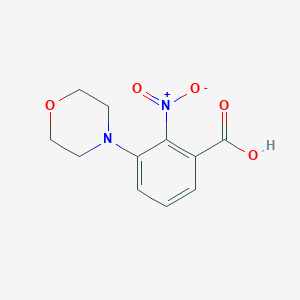
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
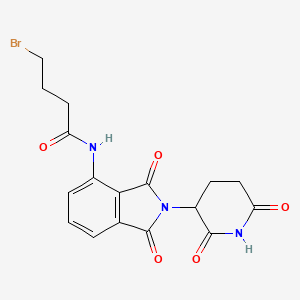
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
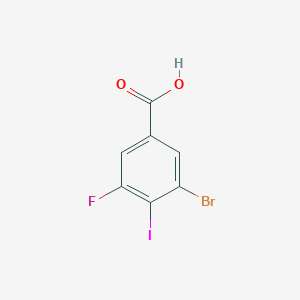
![2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
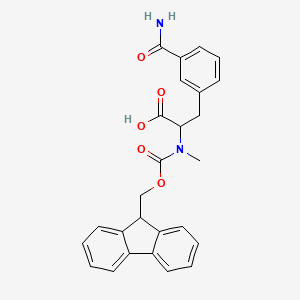
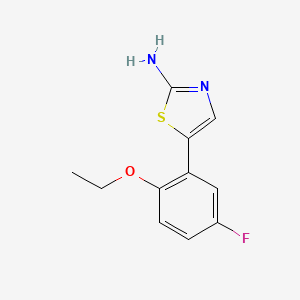

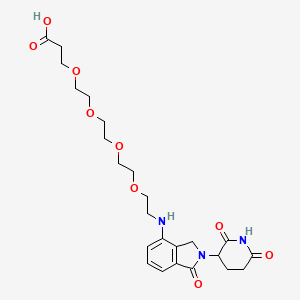
![Naphtho[2,3-c]acridine](/img/structure/B14763349.png)

